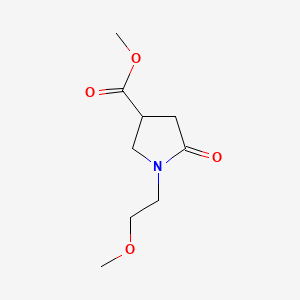

methyl 1-(2-Methoxyethyl)-2-oxopyrrolidine-4-carboxylate

Description

Methyl 1-(2-Methoxyethyl)-2-oxopyrrolidine-4-carboxylate is a pyrrolidine derivative featuring a 2-oxopyrrolidine core substituted with a methoxyethyl group at the 1-position and a methyl ester at the 4-position. Its molecular formula is C9H15NO4, with an exact mass of 201.1311854 . Pyrrolidine rings are conformationally restricted compared to larger cyclic amines, which may enhance binding specificity in biological systems. The methoxyethyl substituent contributes to solubility and pharmacokinetic properties, while the ester group allows for synthetic versatility .

Properties

IUPAC Name |

methyl 1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-13-4-3-10-6-7(5-8(10)11)9(12)14-2/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFRWFKGEMSVJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CC(CC1=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-Methoxyethyl)-2-oxopyrrolidine-4-carboxylate typically involves the reaction of 2-methoxyethanol with a suitable pyrrolidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the ester linkage. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent product quality. The purification of the final product is typically carried out using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-Methoxyethyl)-2-oxopyrrolidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ester group into an alcohol or other reduced forms.

Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemical Properties and Structure

Methyl 1-(2-methoxyethyl)-2-oxopyrrolidine-4-carboxylate has the molecular formula and is characterized by a pyrrolidine ring with a carboxylate group. Its structure allows for diverse reactivity, making it suitable for multiple applications in chemical synthesis and pharmacology.

Medicinal Chemistry

Antiviral Activity

Research indicates that derivatives of pyrrolidine compounds exhibit antiviral properties. For instance, studies have shown that similar compounds can inhibit the replication of viruses such as Hepatitis B Virus (HBV). This compound could potentially be explored for similar antiviral activities due to its structural analogies with known antiviral agents .

Neuroprotective Effects

Pyrrolidine derivatives have also been studied for their neuroprotective effects. The presence of the methoxyethyl group may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. This application warrants further investigation into its efficacy and mechanism of action .

Organic Synthesis

Building Block in Synthesis

this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various transformations, including alkylation and acylation reactions. Such transformations can lead to the development of more complex molecules, which are valuable in pharmaceuticals and agrochemicals .

Case Study 1: Antiviral Screening

A study focusing on a series of pyrrolidine derivatives, including this compound, demonstrated promising antiviral activity against HBV. The results indicated that specific structural modifications could enhance biological activity, suggesting avenues for developing new antiviral therapies .

Case Study 2: Neuroprotective Research

In a neuroprotective study, researchers evaluated various pyrrolidine compounds for their ability to protect neuronal cells from oxidative stress. This compound was included in the screening process, showing potential protective effects that could be further explored in preclinical models of neurodegeneration .

Mechanism of Action

The mechanism of action of methyl 1-(2-Methoxyethyl)-2-oxopyrrolidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific context and application of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Cyclopentane and Cyclobutane Carboxylates

Compounds such as methyl 1-[[[2,3-difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]phenyl]methylamino]cyclopentane-1-carboxylate () and methyl 1-[[(E)-[2,3-difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]phenyl]methylideneamino]cyclobutane-1-carboxylate () share the methoxyethyl and ester functionalities but differ in ring size (cyclopentane vs. cyclobutane vs. pyrrolidine).

- Ring Puckering and Conformation: The five-membered pyrrolidine ring exhibits puckering amplitudes and phase angles distinct from cyclopentane and cyclobutane derivatives. For example, cyclopentane derivatives adopt non-planar conformations with pseudorotational flexibility, while pyrrolidine’s nitrogen atom introduces additional electronic and steric effects .

- Synthetic Complexity : Cyclobutane analogs require multi-step syntheses involving acid-catalyzed condensations and borane reductions (e.g., ), whereas pyrrolidine derivatives may be synthesized via simpler routes due to their prevalence in medicinal chemistry .

Piperidine Derivatives (e.g., Goxalapladib)

Goxalapladib (CAS-412950-27-7), a piperidine-based compound with a naphthyridine core, shares the methoxyethyl group but incorporates a six-membered piperidine ring .

- Biological Activity : Unlike the adrenergic agonist activity of the target compound, Goxalapladib is designed for atherosclerosis treatment, highlighting how ring size and heterocyclic core influence therapeutic targeting .

Pyridazine Carboxylates

Methyl 1-(4-methoxyphenyl)-6-oxo-4-(pyridin-2-ylsulfanyl)-1,6-dihydropyridazine-3-carboxylate () replaces the pyrrolidine ring with an aromatic pyridazine system.

- Electronic Properties: The aromatic pyridazine core enhances electron delocalization, increasing stability under acidic conditions compared to non-aromatic pyrrolidine.

- Reactivity : The ester group in pyridazine derivatives may exhibit slower hydrolysis rates due to steric hindrance from the aromatic system .

Other Pyrrolidine Derivatives

tert-butyl 3-hydroxy-3-methyl-pyrrolidine-1-carboxylate () demonstrates how substituent variations impact properties:

- Hydrolysis Sensitivity : Methyl esters hydrolyze faster than tert-butyl esters under physiological conditions, influencing prodrug design strategies .

Data Table: Comparative Analysis

Research Findings and Implications

- Pharmacokinetics : Methoxyethyl groups improve aqueous solubility, as seen in both the target compound and Goxalapladib, but the latter’s higher molecular weight may limit bioavailability .

- Synthetic Accessibility : Pyrrolidine derivatives are synthetically favorable due to established protocols, whereas cyclobutane analogs require specialized conditions (e.g., acid catalysis in ) .

Biological Activity

Methyl 1-(2-methoxyethyl)-2-oxopyrrolidine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, synthesizing findings from various studies, and presenting relevant data in tables for clarity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 199.23 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. The compound has shown varying degrees of activity against different bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

In a comparative study, the compound exhibited significant activity against Bacillus subtilis, with an MIC value comparable to that of standard antibiotics like oxytetracycline .

Anticancer Activity

The cytotoxic effects of this compound have been investigated in various cancer cell lines, including HeLa and L929 cells. The results indicate that the compound has moderate cytotoxicity:

| Cell Line | IC (μg/mL) |

|---|---|

| HeLa | 25 |

| L929 | 30 |

These findings suggest that this compound may have potential as an anticancer agent, although further studies are needed to elucidate its mechanisms of action and efficacy .

While specific mechanisms for this compound are not fully elucidated, it is hypothesized that its biological activities may be linked to its ability to interfere with cellular processes such as protein synthesis or DNA replication. The presence of the oxopyrrolidine moiety is believed to enhance interaction with biological targets .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : In a study published in the Journal of Organic Chemistry, researchers synthesized various derivatives of pyrrolidine compounds, including this compound, and assessed their antimicrobial activities against a panel of pathogens. The results indicated that modifications to the side chains significantly affected potency .

- Cytotoxicity Evaluation : Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The study found that while the compound exhibited moderate activity, it was less effective than some known chemotherapeutic agents .

- Structure-Activity Relationship (SAR) : Research into SAR revealed that variations in substituents on the pyrrolidine ring could enhance or diminish biological activity. This emphasizes the importance of structural modifications in drug design for improved efficacy against specific targets .

Q & A

Q. What are the common synthetic routes for methyl 1-(2-Methoxyethyl)-2-oxopyrrolidine-4-carboxylate?

Methodological Answer: The synthesis of pyrrolidine carboxylate derivatives often involves cyclization or functionalization of pre-existing heterocycles. For example, a related compound, methyl 3-aryl-5-oxopyrrolidine-2-carboxylate, was synthesized via a diastereoselective approach using AlCl3-mediated intramolecular cyclization in 1,2-dichlorobenzene at elevated temperatures (378 K) . Key steps include:

- Cyclization : Reacting chloroacetyl intermediates with Lewis acids (e.g., AlCl3) to form the pyrrolidine ring.

- Esterification : Using methyl esters to stabilize the carboxylate moiety during synthesis.

- Functionalization : Introducing substituents like the 2-methoxyethyl group via nucleophilic substitution or coupling reactions.

For the target compound, analogous steps could involve coupling 2-methoxyethylamine with a pre-functionalized pyrrolidone scaffold .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy :

- NMR : H and C NMR are used to confirm substituent positions and stereochemistry. For example, in a related pyrrolidine derivative, methyl groups and ester functionalities showed distinct signals at δ 3.65 ppm (OCH3) and δ 1731 cm (C=O) in IR spectra .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 245 [M]) and fragmentation patterns validate the molecular formula .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry. In a study on a pyrrolo[3,2,1-ij]quinoline derivative, C–H⋯π interactions and hydrogen-bonding networks were identified, confirming the crystal packing and molecular geometry .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

- Lab Handling : Use fume hoods, gloves, and goggles. Compounds with ester or pyrrolidine moieties may release toxic fumes upon decomposition.

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the ester group.

- Emergency Protocols : Refer to Safety Data Sheets (SDS) for spill management and first-aid measures. For structurally similar compounds, emergency contacts include specialized toxicology services (e.g., 1-352-323-3500 in the US) .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during the synthesis of derivatives?

Methodological Answer: Diastereoselectivity in pyrrolidine carboxylates is achieved through:

- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., cis-methyl 1-(chloroacetyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate) to induce specific stereochemistry .

- Reaction Conditions : Adjusting temperature and solvent polarity. For example, AlCl3 in 1,2-dichlorobenzene at 378 K promoted intramolecular cyclization with >70% yield and high cis-selectivity .

- Catalytic Asymmetric Synthesis : Transition-metal catalysts (e.g., Pd or Cu) could enhance enantiomeric excess in coupling reactions, though this requires further optimization for pyrrolidine derivatives .

Q. What crystallographic techniques resolve ambiguities in molecular conformation?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Resolves bond lengths (mean σ(C–C) = 0.003 Å) and angles, confirming substituent positions. For example, weak C–H⋯O hydrogen bonds (2.30–2.40 Å) and centroid interactions stabilize the crystal lattice in related compounds .

- Density Functional Theory (DFT) : Computational modeling compares experimental crystallographic data (e.g., R factor = 0.042) with optimized geometries to validate structural assignments .

Q. How do computational methods assist in predicting reactivity and stability?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Predict solvation effects and degradation pathways under varying pH/temperature.

- DFT Calculations : Identify electrophilic sites (e.g., carbonyl carbons) prone to nucleophilic attack, guiding functionalization strategies .

- Docking Studies : Assess binding affinity to biological targets (e.g., enzymes), though this requires experimental validation via kinetic assays .

Q. How should researchers address discrepancies in reported synthetic yields or reaction conditions?

Methodological Answer:

- Parameter Optimization : Systematically vary catalysts (e.g., AlCl3 vs. FeCl3), solvents (polar vs. nonpolar), and temperatures. For instance, switching from dichlorobenzene to DMF may alter cyclization efficiency .

- Mechanistic Studies : Use isotopic labeling (e.g., O) or in-situ IR to track intermediate formation and identify rate-limiting steps.

- Meta-Analysis : Compare literature data (e.g., yields ranging from 40–73% for similar reactions) to identify trends or outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.